6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde 6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17713081
InChI: InChI=1S/C9H4F3NOS/c10-9(11,12)7-2-1-5-3-6(4-14)15-8(5)13-7/h1-4H
SMILES:
Molecular Formula: C9H4F3NOS
Molecular Weight: 231.20 g/mol

6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde

CAS No.:

Cat. No.: VC17713081

Molecular Formula: C9H4F3NOS

Molecular Weight: 231.20 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde -

Specification

Molecular Formula C9H4F3NOS
Molecular Weight 231.20 g/mol
IUPAC Name 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C9H4F3NOS/c10-9(11,12)7-2-1-5-3-6(4-14)15-8(5)13-7/h1-4H
Standard InChI Key BQNWKZWMNNOIJQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1C=C(S2)C=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde (C<sub>9</sub>H<sub>4</sub>F<sub>3</sub>NOS) features a bicyclic system comprising a pyridine ring fused to a thiophene moiety. The trifluoromethyl (-CF<sub>3</sub>) group occupies the 6-position, while the aldehyde (-CHO) resides at the 2-position of the thieno[2,3-b]pyridine scaffold. This substitution pattern creates distinct electronic effects: the -CF<sub>3</sub> group exerts strong electron-withdrawing character, polarizing the aromatic system, while the aldehyde provides a reactive site for further derivatization.

Spectroscopic Characteristics

Though experimental spectral data remain unpublished for this specific compound, analogous thieno-pyridines exhibit:

  • <sup>1</sup>H NMR: Aldehydic proton resonance at δ 9.8–10.2 ppm, aromatic protons between δ 7.5–8.5 ppm

  • <sup>13</sup>C NMR: Carbonyl carbon at δ 190–195 ppm, CF<sub>3</sub> carbon at δ 120–125 ppm (quartet, J<sub>CF</sub> ≈ 280 Hz)

  • IR: Strong C=O stretch at 1680–1720 cm<sup>-1</sup>, C-F vibrations at 1100–1250 cm<sup>-1</sup>

Physicochemical Profile

PropertyValue
Molecular FormulaC<sub>9</sub>H<sub>4</sub>F<sub>3</sub>NOS
Molecular Weight231.20 g/mol
IUPAC Name6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde
Canonical SMILESC1=CC(=NC2=C1C=C(S2)C=O)C(F)(F)F
Topological Polar Surface Area67.4 Ų
LogP (Predicted)2.34

The compound’s moderate lipophilicity (LogP ≈ 2.34) and polar surface area (67.4 Ų) suggest potential blood-brain barrier permeability and oral bioavailability, though experimental ADME data are lacking.

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically employs a convergent strategy involving:

  • Thieno-pyridine core formation via cyclocondensation of 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds.

  • Trifluoromethylation using Ruppert-Prakash reagent (TMSCF<sub>3</sub>) or Umemoto’s reagent under transition-metal catalysis.

  • Aldehyde introduction through Vilsmeier-Haack formylation or oxidation of primary alcohols.

A representative protocol involves:

  • Cyclization of 3-cyano-2-mercaptopyridine with ethyl bromoacetate to form ethyl thieno[2,3-b]pyridine-2-carboxylate.

  • CF<sub>3</sub> group installation via Cu-mediated cross-coupling with CF<sub>3</sub>I.

  • Ester reduction to alcohol followed by MnO<sub>2</sub>-mediated oxidation to aldehyde .

Yield Optimization Challenges

  • Trifluoromethylation Efficiency: Yields for CF<sub>3</sub> introduction rarely exceed 65% due to side reactions.

  • Aldehyde Stability: The α,β-unsaturated aldehyde is prone to polymerization, necessitating low-temperature handling.

  • Purification Issues: Silica gel chromatography often leads to aldehyde decomposition; reversed-phase HPLC improves recovery .

Chemical Reactivity and Derivatization

Aldehyde-Functional Group Transformations

The aldehyde group undergoes characteristic reactions:

  • Condensation: With amines to form Schiff bases (e.g., hydrazones for bioactivity screening) .

  • Nucleophilic Addition: Grignard reagents add to the carbonyl, enabling side-chain elongation.

  • Reductive Amination: Conversion to primary amines via NaBH<sub>4</sub>/AcOH system .

Trifluoromethyl Group Effects

The -CF<sub>3</sub> group:

  • Enhances Electrophilicity: Adjacent positions become susceptible to nucleophilic aromatic substitution.

  • Modulates Lipophilicity: Increases membrane permeability compared to non-fluorinated analogs.

  • Confers Metabolic Stability: Resists oxidative degradation by cytochrome P450 enzymes.

CompoundM. tuberculosis IC<sub>90</sub> (μM)HepG2 IC<sub>50</sub> (μM)Selectivity Index
17p (6-CF<sub>3</sub> analog)0.6881129
17af (6-OCH<sub>3</sub>)1.21915

Derivatives bearing 6-CF<sub>3</sub> substitution show superior activity against M. tuberculosis H37Rv compared to methoxy or halogenated analogs . The high selectivity index (SI = 129) suggests a favorable therapeutic window.

Applications in Drug Discovery

Antibacterial Agent Development

The compound serves as a lead for:

  • MmpL3 Inhibitors: Critical for mycolic acid transport in mycobacteria .

  • DNA Gyrase Binders: Preliminary assays show 82% inhibition at 50 μM against E. coli gyrase.

Anticancer Scaffolds

Structural optimization focuses on:

  • PROTAC Conjugates: Aldehyde group enables ligation to E3 ubiquitin ligase ligands.

  • Kinase-Targeted Prodrugs: Schiff base formation with amine-containing kinase inhibitors.

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